Ethyl [(5-nitro-1,3-thiazol-2-yl)amino](oxo)acetate
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Overview
Description
Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a nitro group at the 5-position of the thiazole ring and an ethyl ester group attached to the amino group at the 2-position.
Preparation Methods
The synthesis of Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate typically involves the nitration of 2-aminothiazole followed by esterification. One common method includes the following steps:
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The biological activity of Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and cytotoxic effects . The thiazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate can be compared with other thiazole derivatives such as:
2-Amino-5-nitrothiazole: Similar in structure but lacks the ethyl ester group, which may affect its solubility and reactivity.
5-Nitro-1,2-benzothiazol-3-amine: Contains a benzothiazole ring instead of a thiazole ring, which may result in different biological activities.
The unique combination of the nitro group and the ethyl ester group in Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(5-nitro-1,3-thiazol-2-yl)amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5S/c1-2-15-6(12)5(11)9-7-8-3-4(16-7)10(13)14/h3H,2H2,1H3,(H,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWNJRYMPUDHGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC=C(S1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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